

# A Comparative Guide to the Immunogenicity of Infliximab and Its Biosimilars

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the reference monoclonal antibody **Infliximab** and its approved biosimilars, CT-P13 and SB2. The data presented is compiled from pivotal clinical trials and extension studies, offering a comprehensive overview for researchers, scientists, and professionals involved in drug development.

# **Executive Summary**

The advent of biosimilars for **Infliximab** has introduced cost-effective alternatives for the treatment of various inflammatory diseases. A critical aspect in the evaluation of these biologics is their potential to elicit an immune response, known as immunogenicity. The formation of anti-drug antibodies (ADAs) can impact the efficacy and safety of the therapeutic. This guide summarizes the comparative immunogenicity data for the originator **Infliximab** and its biosimilars, CT-P13 and SB2, based on key clinical trial data. The findings consistently demonstrate a comparable immunogenicity profile between the originator and its biosimilars, including in scenarios involving a switch from the reference product to a biosimilar.

# **Data Presentation: Comparative Immunogenicity**

The following tables summarize the incidence of anti-drug antibodies (ADAs) in patients treated with originator **Infliximab** and its biosimilars, CT-P13 and SB2, across various clinical trials.



Table 1: Immunogenicity of Originator Infliximab vs. CT-P13 in Rheumatoid Arthritis (PLANETRA Study)

| Treatment Group             | ADA Incidence (Week 30) | ADA Incidence (Week 102 -<br>Extension Study) |
|-----------------------------|-------------------------|-----------------------------------------------|
| Originator Infliximab (INX) | 48.2%                   | 44.8% (Switched to CT-P13 at Week 54)         |
| CT-P13                      | 48.4%                   | 40.3% (Continued CT-P13)                      |

Data from the PLANETRA study and its extension, where patients in the originator arm were switched to CT-P13 at week 54.[1][2]

Table 2: Immunogenicity of Originator Infliximab vs. CT-

P13 in Ankylosing Spondylitis (PLANETAS Study)

| Treatment Group             | ADA Incidence (Week 30) | ADA Incidence (Week 54) |
|-----------------------------|-------------------------|-------------------------|
| Originator Infliximab (INX) | 23.0%                   | 26.7%                   |
| CT-P13                      | 27.0%                   | 22.9%                   |

Data from the PLANETAS study.[3]

Table 3: Immunogenicity Following a Switch from Originator Infliximab to CT-P13 (NOR-SWITCH Study)

| Treatment Group                      | Patients with Pre-existing ADAs at Baseline | Patients Developing<br>Incident ADAs (During 52<br>Weeks) |  |
|--------------------------------------|---------------------------------------------|-----------------------------------------------------------|--|
| Originator Infliximab<br>(Continued) | 9                                           | 17                                                        |  |
| Switched to CT-P13                   | 11                                          | 19                                                        |  |

The NOR-SWITCH study was a 52-week randomized, double-blind trial assessing the non-inferiority of switching from originator **Infliximab** to CT-P13.[4][5][6][7]



Table 4: Immunogenicity of Originator Infliximab vs. SB2

in Rheumatoid Arthritis (Phase III Study)

| Treatment Group             | ADA Incidence<br>(Week 30) | ADA Incidence<br>(Week 54) | Newly Developed<br>ADAs (Post-Week<br>54 in ADA-negative<br>patients) |
|-----------------------------|----------------------------|----------------------------|-----------------------------------------------------------------------|
| Originator Infliximab (INF) | 49.7%                      | 57.5%                      | 14.9%                                                                 |
| SB2                         | 55.1%                      | 62.4%                      | 14.1%                                                                 |
| Switched from INF to SB2    | N/A                        | N/A                        | 14.6%                                                                 |

Data from a Phase III randomized, double-blind study and its transition period.[8][9][10]

## **Experimental Protocols**

The assessment of immunogenicity is a critical component of biologic drug development and is typically performed using a tiered approach involving screening, confirmatory, and characterization assays.

### **Anti-Drug Antibody (ADA) Detection Assays**

- 1. Enzyme-Linked Immunosorbent Assay (ELISA)
- Principle: A solid-phase immunoassay that detects the presence of ADAs in patient serum or plasma. A common format is the bridging ELISA, where the capture and detection reagents are the drug itself.
- General Procedure:
  - Coating: Microtiter plates are coated with Infliximab or its biosimilar.
  - Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).



- Sample Incubation: Patient serum/plasma, diluted in an appropriate buffer, is added to the wells. If ADAs are present, they will bind to the coated drug.
- Washing: Unbound components are washed away.
- Detection: Biotinylated Infliximab (or its biosimilar) is added, which binds to the captured ADAs, forming a "bridge".
- Enzyme Conjugation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated drug.
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
- Stopping and Reading: The reaction is stopped with an acid, and the absorbance is read
  on a microplate reader. The intensity of the color is proportional to the amount of ADAs
  present.[11][12][13][14][15]
- 2. Electrochemiluminescence (ECL) Immunoassay
- Principle: A highly sensitive and drug-tolerant immunoassay that uses an electrically induced chemical reaction to generate light for detection.
- General Procedure:
  - Complex Formation: Patient serum/plasma is incubated with biotinylated and ruthenylated
     Infliximab (or its biosimilar). If ADAs are present, they will form a bridged complex with
     these labeled drugs.
  - Capture: The mixture is added to a streptavidin-coated microplate, where the biotinylated complexes are captured.
  - Washing: Unbound materials are washed away.
  - Detection: The plate is placed in an ECL reader. An electrical voltage is applied, causing the ruthenium label to emit light.



 Signal Measurement: The intensity of the emitted light is measured and is proportional to the amount of ADAs in the sample.[3][16]

# **Neutralizing Antibody (NAb) Assays**

- 1. Cell-Based Neutralizing Antibody Assay
- Principle: This functional assay determines if the detected ADAs can neutralize the biological activity of Infliximab.
- General Procedure:
  - $\circ$  Cell Culture: A TNF- $\alpha$  sensitive cell line (e.g., a cell line engineered with a TNF- $\alpha$  inducible reporter gene) is cultured.
  - Sample Pre-incubation: Patient serum/plasma is pre-incubated with a fixed concentration of Infliximab (or its biosimilar).
  - Cell Treatment: The pre-incubated mixture is added to the TNF- $\alpha$  sensitive cells, followed by the addition of a specific concentration of TNF- $\alpha$ .
  - Incubation: The cells are incubated to allow for the biological response to TNF-α.
  - Endpoint Measurement: The biological response is measured (e.g., reporter gene expression, cell death). If neutralizing antibodies are present in the patient's serum, they will bind to Infliximab and prevent it from neutralizing TNF-α, resulting in a measurable biological effect.[17][18][19]

# Mandatory Visualization Signaling Pathway of Infliximab





Click to download full resolution via product page

Caption: Infliximab's mechanism of action.

# **Experimental Workflow for Immunogenicity Assessment**





Click to download full resolution via product page

Caption: Tiered approach for ADA detection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A randomised, double-blind, parallel-group study to demonstrate equivalence in efficacy and safety of CT-P13 compared with innovator infliximab when coadministered with methotrexate in patients with active rheumatoid arthritis: the PLANETRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of CT-P13 (biosimilar infliximab) in patients with rheumatoid arthritis: comparison between switching from reference infliximab to CT-P13 and continuing CT-P13 in the PLANETRA extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Biosimilar Infliximab (CT-P13) Is Not Inferior to Originator Infliximab: Results from a 52-Week Randomized Switch Trial in Norway - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of CT-P13 in Inflammatory Bowel Disease after Switching from Originator Infliximab: Exploratory Analyses from the NOR-SWITCH Main and Extension Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of biosimilar infliximab (CT-P13) after switching from originator infliximab: open-label extension of the NOR-SWITCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomised, double-blind, phase III study comparing SB2, an infliximab biosimilar, to the infliximab reference product Remicade in patients with moderate to severe rheumatoid arthritis despite methotrexate therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparable Safety and Immunogenicity and Sustained Efficacy after Transition to SB2
  (An Infliximab Biosimilar) Vs Ongoing Reference Infliximab (Remicade®) in Patients with
  Rheumatoid Arthritis: Results of Phase III Transition Study ACR Meeting Abstracts
  [acrabstracts.org]
- 10. Safety, immunogenicity and efficacy after switching from reference infliximab to biosimilar SB2 compared with continuing reference infliximab and SB2 in patients with rheumatoid arthritis: results of a randomised, double-blind, phase III transition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. elkbiotech.com [elkbiotech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. eaglebio.com [eaglebio.com]







- 15. Development and validation of enzyme-linked immunosorbent assays for the measurement of infliximab and anti-drug antibody levels PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infliximab and Antibodies to Infliximab Quantitation | Test Fact Sheet [arupconsult.com]
- 17. researchgate.net [researchgate.net]
- 18. q2labsolutions.com [q2labsolutions.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- To cite this document: BenchChem. [A Comparative Guide to the Immunogenicity of Infliximab and Its Biosimilars]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170848#comparative-immunogenicity-of-infliximab-and-its-biosimilars]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com